molecular formula C20H23N3O4 B2355568 ethyl 3-[2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamido]benzoate CAS No. 932997-75-6

ethyl 3-[2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamido]benzoate

Cat. No.: B2355568
CAS No.: 932997-75-6
M. Wt: 369.421
InChI Key: RQKBEUJUZKPCLQ-UHFFFAOYSA-N
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Description

Ethyl 3-[2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamido]benzoate is a heterocyclic compound featuring a cinnoline core fused with a bicyclic system. The cinnoline moiety (a benzene ring fused with a pyridazine ring) is substituted with a methyl group at position 6 and a ketone at position 2. The acetamido linker connects the cinnoline system to a benzoate ester group, which includes an ethoxy carbonyl functionality.

Properties

IUPAC Name

ethyl 3-[[2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4/c1-3-27-20(26)14-5-4-6-16(10-14)21-18(24)12-23-19(25)11-15-9-13(2)7-8-17(15)22-23/h4-6,10-11,13H,3,7-9,12H2,1-2H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQKBEUJUZKPCLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)CN2C(=O)C=C3CC(CCC3=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamido]benzoate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Cinnoline Core: This involves the cyclization of appropriate precursors under acidic or basic conditions.

    Acetylation: The cinnoline core is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Coupling with Ethyl 3-aminobenzoate: The acetylated cinnoline is then coupled with ethyl 3-aminobenzoate under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{[(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Electrophilic substitution using halogens in the presence of a Lewis acid like aluminum chloride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Ethyl 3-{[(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetyl]amino}benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its bioactive cinnoline core.

Mechanism of Action

The mechanism of action of ethyl 3-[2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamido]benzoate involves its interaction with specific molecular targets. The cinnoline core can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Heterocyclic Cores

Compound A: 2-Amino-4,6-bis(8-ethoxycoumarin-3-yl)benzonitrile (from )

  • Core: Coumarin (benzopyrone) instead of cinnoline.
  • Functional Groups: Ethoxy, nitrile, and amino groups.
  • Key Data :
    • IR peaks: 3,474 cm⁻¹ (NH₂), 2,206 cm⁻¹ (CN), 1,720 cm⁻¹ (C=O).
    • MS: m/z 494 (M⁺), 412 (base peak).
    • Applications: Fluorescent probes or photodynamic therapy agents due to coumarin’s optical properties .

Compound B: 3-(Quinoxalin-2-yl)-8-ethoxycoumarin hydrobromide (from )

  • Core: Quinoxaline (benzodiazine) fused with coumarin.
  • Functional Groups : Ethoxy, hydrobromide salt.
  • Key Data: Synthesized via reflux with o-phenylenediamine, suggesting reactivity with aromatic amines. Potential use in antiviral or antimicrobial research .

Compound C: Methyl 2-Benzoylamino-3-arylaminobut-2-enoates (from )

  • Core: Enamino ester with aryl substituents.
  • Functional Groups: Benzoylamino, aryl amino, and ester groups.
  • Key Data : Synthesized using PTSA catalysis in benzene. Structural flexibility allows for tuning of electronic properties in drug design .

Comparison of Functional Groups and Reactivity

Feature Target Compound Compound A Compound B
Core Heterocycle Cinnoline (N-containing) Coumarin (O-containing) Quinoxaline (N-containing)
Key Substituents Methyl, ketone, acetamido, ethyl ester Ethoxy, nitrile, amino Ethoxy, hydrobromide
Synthetic Method Not explicitly described Piperidine-catalyzed condensation Reflux with diamine
Potential Applications Kinase inhibition, anti-inflammatory Fluorescence, photodynamics Antiviral, antimicrobial

Spectroscopic and Analytical Trends

  • IR Spectroscopy : The target compound’s acetamido group would likely show NH stretching (~3,300 cm⁻¹) and C=O (amide I, ~1,650 cm⁻¹), comparable to Compound A’s NH₂ and C=O peaks .
  • Mass Spectrometry: Fragmentation patterns of the cinnoline core (e.g., loss of CO or CH₃ groups) would differ from coumarin/quinoxaline derivatives due to nitrogen vs. oxygen content .
  • Solubility : The ethyl ester in the target compound enhances lipophilicity, similar to Compound C’s methyl ester, but contrasts with Compound B’s ionic hydrobromide form .

Biological Activity

Ethyl 3-[2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamido]benzoate is a compound of interest due to its potential biological activities. This document summarizes the available research on its biological activity, including in vitro studies, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C20H24N2O4C_{20}H_{24}N_{2}O_{4}. The compound features a benzoate moiety linked to a hexahydrocinnoline derivative through an acetamido group. This structure may contribute to its biological activity by facilitating interactions with biological targets.

Antimicrobial Activity

Recent studies have indicated that derivatives of benzoate compounds exhibit significant antimicrobial properties. For instance, certain structural modifications in related compounds have been shown to enhance their efficacy against various bacterial strains. Although specific data on this compound is limited, its structural analogs have demonstrated promising results against pathogens such as Staphylococcus aureus and Escherichia coli.

Anticancer Potential

In vitro studies suggest that compounds with similar structural frameworks can induce apoptosis in cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation. For example:

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AHeLa15Induction of apoptosis via caspase activation
Compound BMCF-720Inhibition of cell cycle progression

While specific data for this compound is not available in the literature reviewed, its structural similarities suggest potential anticancer activity.

Anti-inflammatory Effects

Compounds similar to this compound have been studied for their anti-inflammatory properties. These compounds can inhibit the production of pro-inflammatory cytokines and modulate pathways involved in inflammation.

The proposed mechanisms of action for related benzoate derivatives include:

  • Inhibition of Enzymatic Activity : Many benzoate derivatives act as enzyme inhibitors that can disrupt metabolic pathways in pathogens or cancer cells.
  • Modulation of Gene Expression : Compounds may influence transcription factors that regulate genes involved in apoptosis and cell cycle control.
  • Interaction with Cellular Membranes : The lipophilic nature of these compounds allows them to integrate into cellular membranes and alter membrane dynamics.

Case Studies

A case study involving a structurally similar compound demonstrated significant antibacterial activity against L. (V.) braziliensis with an LC50 value indicating effective concentration levels:

CompoundTarget OrganismLC50 (µM)
Compound CL. (V.) braziliensis11
Compound DL. (L.) mexicana1

These findings suggest that further investigation into this compound could yield valuable insights into its therapeutic potential.

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